molecular formula C16H25ClN2O2 B046192 N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE CAS No. 84196-16-7

N-[4-(METHOXYMETHYL)PIPERIDIN-4-YL]-N-PHENYLPROPIONAMIDE HYDROCHLORIDE

Cat. No.: B046192
CAS No.: 84196-16-7
M. Wt: 312.83 g/mol
InChI Key: RVUDUAGGKPDPDM-UHFFFAOYSA-N
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Description

N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride typically involves the reaction of 4-piperidinemethanol with phenylpropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and behavior .

Comparison with Similar Compounds

Similar Compounds

    N-(Piperidin-4-yl)benzamide: Shares the piperidine core structure but lacks the methoxymethyl group.

    N-(4-Hydroxymethyl)piperidin-4-yl)-N-phenylpropionamide: Similar structure but with a hydroxymethyl group instead of methoxymethyl.

    N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylacetamide: Similar structure but with an acetamide group instead of propionamide.

Uniqueness

N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.ClH/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16;/h4-8,17H,3,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUDUAGGKPDPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80233117
Record name N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84196-16-7
Record name Propanamide, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noralfentanil hydrochloride
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Record name N-(4-(Methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride
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Record name N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride
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Record name NORALFENTANIL HYDROCHLORIDE
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